2,2'-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide]
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Overview
Description
N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is a complex organic compound characterized by the presence of fluorophenyl and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with piperazine and 4-fluorobenzoyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Fluorophenyl)benzamide: Shares the fluorophenyl moiety but lacks the piperazine group.
4-Fluorophenyl 4-methoxyphenyl sulfone: Contains the fluorophenyl group but differs in other structural aspects.
Uniqueness
N-(4-FLUOROPHENYL)-2-(4-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}PIPERAZIN-1-YL)ACETAMIDE is unique due to the combination of fluorophenyl and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22F2N4O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[4-[2-(4-fluoroanilino)-2-oxoethyl]piperazin-1-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H22F2N4O2/c21-15-1-5-17(6-2-15)23-19(27)13-25-9-11-26(12-10-25)14-20(28)24-18-7-3-16(22)4-8-18/h1-8H,9-14H2,(H,23,27)(H,24,28) |
InChI Key |
VPVFUWVPTXSMJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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